molecular formula C20H19FN2O B2913239 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile CAS No. 1705867-69-1

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile

Cat. No.: B2913239
CAS No.: 1705867-69-1
M. Wt: 322.383
InChI Key: MCCWZUAUQIZOSB-UHFFFAOYSA-N
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Description

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile is a chemical compound that has garnered significant interest in scientific research due to its potential therapeutic applications. This compound features a unique structure that includes a fluorophenyl group, an azepane ring, and a benzonitrile moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzylamine with azepane-1-carbonyl chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with benzonitrile in the presence of a suitable catalyst to yield the final compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, especially at the benzonitrile moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzonitriles.

Scientific Research Applications

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile involves its interaction with specific molecular targets. The compound is believed to modulate certain biological pathways by binding to target proteins, thereby altering their activity. This modulation can lead to various therapeutic effects, depending on the specific targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

    4-[3-(4-Fluorophenyl)-1H-pyrazol-4-yl]pyridine: Shares the fluorophenyl group but has a different core structure.

    4-(pyrrolidin-1-yl)benzonitrile: Contains a benzonitrile moiety but differs in the nitrogen-containing ring

Uniqueness

4-[3-(4-Fluorophenyl)azepane-1-carbonyl]benzonitrile is unique due to its specific combination of structural features, which confer distinct chemical and biological properties. Its azepane ring and fluorophenyl group contribute to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

4-[3-(4-fluorophenyl)azepane-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19FN2O/c21-19-10-8-16(9-11-19)18-3-1-2-12-23(14-18)20(24)17-6-4-15(13-22)5-7-17/h4-11,18H,1-3,12,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCCWZUAUQIZOSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC(C1)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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